

Unveiling the Photophysical Profile of CAS 104484-71-1 (DCM): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate
Cat. No.:	B034039

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photophysical properties and spectra of the fluorescent dye 4-(dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM), identified by CAS number 104484-71-1. DCM is a widely utilized red dye known for its intriguing photophysical characteristics, including high molar absorption coefficients, tunable absorption and emission spectra, and high fluorescence quantum yields.^[1] Its applications are diverse, ranging from solid-state lasers and organic light-emitting diodes (OLEDs) to fluorescent sensors and bioimaging.^[1]

Core Photophysical Properties

DCM's photophysical behavior is significantly influenced by its molecular structure, which features an electron donor (dimethylamino) and an electron acceptor (dicyanomethylene) group. This donor-acceptor architecture is responsible for its strong solvatochromism, where the absorption and emission spectra shift with the polarity of the solvent.^[1] Furthermore, DCM can exist as different isomers and conformers, primarily the s-trans-(E), s-cis-(E), s-trans-(Z), and s-cis-(Z) forms. The light-induced E-Z isomerization plays a crucial role in its overall photophysical properties.^[2] The main s-trans-(E) isomer is predominantly responsible for the fluorescence characteristics.^[2]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters of DCM in various solvents.

Solvent	Absorption Max (λ_max,abs) (nm)	Molar Extinction Coefficient (ε) (M ⁻¹ cm ⁻¹)	Emission Max (λ_max,em) (nm)	Quantum Yield (Φ_f)
Acetonitrile	459.5	44,900	-	0.44 - 0.6[3]
Ethanol	473	-	-	-
Chloroform	-	-	-	0.35[3]
DMSO	-	-	-	Highest (predominantly trans form)[3]

Note: The photophysical properties of DCM, particularly the quantum yield, are highly dependent on the solvent environment and the specific isomeric form present.

Spectral Characteristics

The absorption and fluorescence spectra of DCM are key to understanding its behavior and applicability. The absorption spectrum typically shows a main peak in the blue-green region of the visible spectrum.[4] The fluorescence emission is observed at longer wavelengths, with the specific maximum depending on the solvent.

Experimental Protocols

The characterization of the photophysical properties of DCM involves several key experimental techniques.

Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient.

Methodology:

- Sample Preparation: Prepare solutions of DCM in the desired solvent (e.g., acetonitrile) at various known concentrations in 1 cm pathlength quartz cuvettes.[\[3\]](#) The absorbance should ideally be kept below 0.1 at the excitation and all emission wavelengths to avoid the inner-filter effect.[\[3\]](#)
- Instrumentation: A UV-Vis spectrophotometer (e.g., Cary 3) is used for the measurements.[\[3\]](#)
- Data Acquisition: Record the absorption spectrum over a relevant wavelength range. Typical parameters include a spectral bandwidth of 1.0 nm, a signal averaging time of 0.133 sec, a data interval of 0.25 nm, and a scan rate of 112.5 nm/min.[\[3\]](#)
- Analysis: The molar extinction coefficient (ϵ) can be determined from the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the concentration, and l is the path length.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and quantum yield.

Methodology:

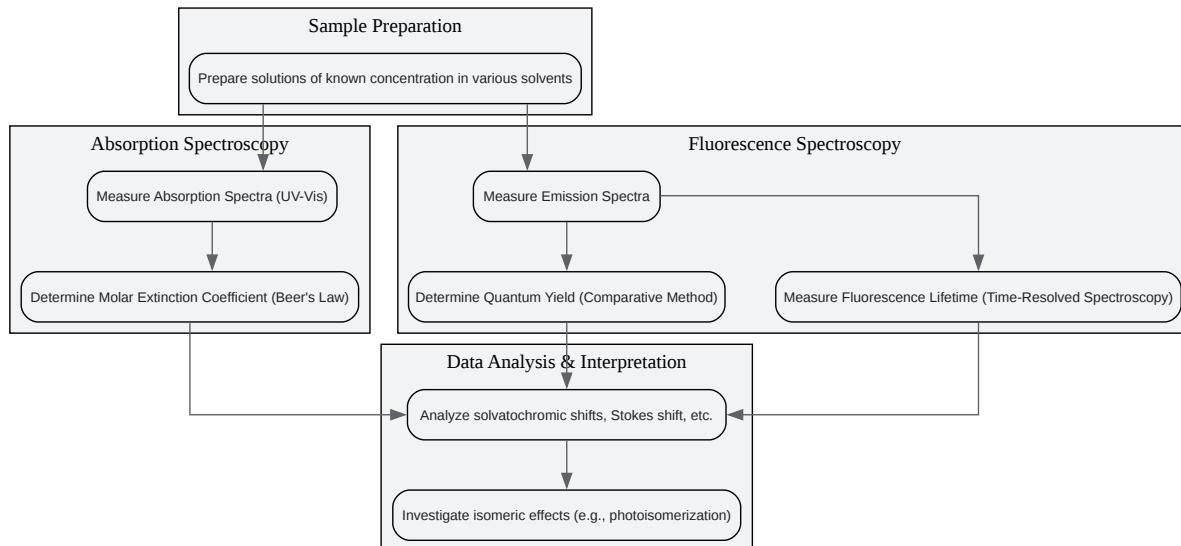
- Sample Preparation: Use the same solutions prepared for absorption spectroscopy.
- Instrumentation: A spectrofluorometer (e.g., Spex FluoroMax) is used for the measurements.[\[3\]](#)
- Data Acquisition: Excite the sample at a wavelength where it absorbs strongly (e.g., 430 nm).[\[3\]](#) Record the emission spectrum. Typical parameters include setting the excitation and emission monochromators at 1 mm (giving a spectral bandwidth of 4.25 nm), a data interval of 0.5 nm, and an integration time of 2.0 sec.[\[3\]](#)
- Data Correction: Subtract the dark counts and correct the spectra for the wavelength-dependent instrument sensitivity.[\[3\]](#)

Quantum Yield Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) relative to a standard with a known quantum yield.

Methodology:

- Standard Selection: Choose a fluorescent standard that absorbs and emits in a similar spectral region to DCM (e.g., Rhodamine 6G in ethanol, $\Phi_f = 0.95$).
- Measurement: Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the DCM sample and the standard. Ensure that the absorbance of both solutions at the excitation wavelength is low (typically < 0.1) to minimize reabsorption effects.
- Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:


$$\Phi_s = \Phi_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)$$

where:

- Φ_r is the quantum yield of the reference.
- I_s and I_r are the integrated fluorescence intensities of the sample and reference, respectively.
- A_s and A_r are the absorbances of the sample and reference at the excitation wavelength, respectively.
- n_s and n_r are the refractive indices of the sample and reference solvents, respectively.

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the photophysical properties of a fluorescent dye like DCM.

[Click to download full resolution via product page](#)

Workflow for Photophysical Characterization.

Photoisomerization and Environmental Sensitivity

A key aspect of DCM's photophysics is the light-induced E-Z isomerization. The non-emitting Z isomers can be generated upon illumination with visible light and can be converted back to the fluorescent E forms by UV irradiation.^[2] This photoswitching is efficient and reversible.^[2] The balance between fluorescence and photoisomerization is strongly influenced by solvent polarity, with fluorescence being more dominant in higher polarity solvents and photoisomerization becoming more efficient in lower polarity environments.^[2] This property makes DCM a candidate for applications in fluorescence photoswitching and photochromism.

[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Photophysical Properties of 4-Dicyanomethylene-2-methyl-6-(p-dimethylamino-styryl)-4H-pyran Revisited: Fluorescence versus Photoisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran, [DCM] [omlc.org]
- 4. ijop.ir [ijop.ir]
- To cite this document: BenchChem. [Unveiling the Photophysical Profile of CAS 104484-71-1 (DCM): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b034039#cas-104484-71-1-photophysical-properties-and-spectra>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com